7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and an urea or thiourea. For this specific compound, the reaction might involve:
Starting Materials: 5-amino-3-phenylpyrazole, methyl acetoacetate, and formic acid.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol under reflux conditions. The mixture is heated for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent.
- Explored for its anticancer properties due to its ability to inhibit specific enzymes or pathways involved in cell proliferation.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
2-Oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the methyl group at the 7-position.
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the phenyl group at the 3-position.
Uniqueness:
- The presence of both the phenyl group and the methyl group in 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid enhances its biological activity and specificity compared to its analogs.
- The carboxylic acid group at the 5-position provides additional sites for chemical modification, potentially leading to derivatives with improved properties.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
7-methyl-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-7-10(14(19)20)15-12-11(13(18)16-17(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXFOFYWWMACRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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